2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a thiazolidinone ring, a pyrrole ring, and a dimethylaminophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the pyrrole ring and the dimethylaminophenyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable compound for synthetic chemists.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, compounds with similar structures are often explored for their pharmacological properties. They may serve as lead compounds for drug development, particularly in the search for new treatments for diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, pyrrole-containing molecules, and dimethylaminophenyl compounds. Examples include:
- Thiazolidinediones: Known for their antidiabetic properties.
- Pyrrole derivatives: Studied for their antimicrobial and anticancer activities.
- Dimethylaminophenyl compounds: Explored for their use in dyes and pharmaceuticals.
Uniqueness
What sets 2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a compound of interest for further research and development.
Properties
Molecular Formula |
C27H28N4O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[(5E)-5-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H28N4O3S/c1-17-7-6-8-21(13-17)28-25(32)16-30-26(33)24(35-27(30)34)15-20-14-18(2)31(19(20)3)23-11-9-22(10-12-23)29(4)5/h6-15H,16H2,1-5H3,(H,28,32)/b24-15+ |
InChI Key |
IBNLSFFCZBFPQI-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=C(C=C4)N(C)C)C)/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)N(C)C)C)SC2=O |
Origin of Product |
United States |
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